9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate 9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 864966-70-1
VCID: VC2956494
InChI: InChI=1S/C22H23NO4/c1-14(2)11-20-21(24)27-13-23(20)22(25)26-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3/t20-/m0/s1
SMILES: CC(C)CC1C(=O)OCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C22H23NO4
Molecular Weight: 365.4 g/mol

9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate

CAS No.: 864966-70-1

Cat. No.: VC2956494

Molecular Formula: C22H23NO4

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate - 864966-70-1

Specification

CAS No. 864966-70-1
Molecular Formula C22H23NO4
Molecular Weight 365.4 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate
Standard InChI InChI=1S/C22H23NO4/c1-14(2)11-20-21(24)27-13-23(20)22(25)26-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3/t20-/m0/s1
Standard InChI Key WFNVUAZCCGBCGJ-FQEVSTJZSA-N
Isomeric SMILES CC(C)C[C@H]1C(=O)OCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC(C)CC1C(=O)OCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)CC1C(=O)OCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate is a complex organic compound with a molecular formula of C22H23NO4 and a molecular weight of 365.4 g/mol . This compound is of interest in organic chemistry due to its unique structural features, which include a fluorenyl moiety and an oxazolidine ring. The compound is also known by several synonyms, including 864966-70-1, MFCD27957334, AKOS022168225, and MH-0713 .

Synthesis and Applications

The synthesis of 9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate typically involves multiple steps starting from readily available precursors. The compound is available from suppliers like BIONET - Key Organics Ltd. with a purity of 95% . Techniques such as continuous flow reactors and automated synthesis platforms are crucial for large-scale synthesis to ensure high yield and purity.

Synthesis Overview

  • Precursor Selection: The synthesis begins with the selection of appropriate precursors, which are then transformed through a series of chemical reactions.

  • Reaction Conditions: The reactions often require controlled temperatures and solvents like dichloromethane or ethanol, typically under inert atmospheres to minimize side reactions.

  • Purification: Quality control measures, including chromatography and spectroscopy, are essential to verify the compound's structure and purity.

Biological Activity and Research

While specific biological activity data for 9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate is limited, compounds with similar structural features, such as oxazolidine rings, are of interest in medicinal research for their potential to interact with biological targets. These interactions could involve enzyme modulation or signaling pathways, making them valuable for drug design and development.

Potential Applications

  • Drug Design: The unique structure of this compound suggests potential applications in targeting specific enzymes or receptors.

  • Medicinal Research: Ongoing research into similar compounds indicates their potential for modulating biological activity, which could be pivotal in therapeutic contexts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator